molecular formula C11H9ClF4O B14047860 1-(2,5-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one

1-(2,5-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one

Cat. No.: B14047860
M. Wt: 268.63 g/mol
InChI Key: NFUQEEFJFBOZCT-UHFFFAOYSA-N
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Description

1-(2,5-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of difluoromethyl groups and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one typically involves the introduction of difluoromethyl groups onto a phenyl ring, followed by the addition of a chloropropanone moiety. One common method involves the use of difluoromethylation reagents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base to introduce the difluoromethyl groups. The chloropropanone moiety can be introduced through a Friedel-Crafts acylation reaction using 2-chloropropanoyl chloride and a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation and acylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,5-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups can enhance the compound’s binding affinity and stability, while the chloropropanone moiety can participate in covalent interactions with target proteins. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(trifluoromethyl)phenyl derivatives: These compounds share structural similarities but differ in the number and position of fluorine atoms.

    Chloropropanone derivatives: Compounds with similar chloropropanone moieties but different substituents on the phenyl ring.

Uniqueness

1-(2,5-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one is unique due to the presence of both difluoromethyl groups and a chloropropanone moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H9ClF4O

Molecular Weight

268.63 g/mol

IUPAC Name

1-[2,5-bis(difluoromethyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H9ClF4O/c1-5(12)9(17)8-4-6(10(13)14)2-3-7(8)11(15)16/h2-5,10-11H,1H3

InChI Key

NFUQEEFJFBOZCT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)C(F)F)C(F)F)Cl

Origin of Product

United States

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